1-Fluoro-4-(trichloromethoxy)benzene
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Overview
Description
1-Fluoro-4-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom and a trichloromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-fluoro-4-nitrobenzene with trichloromethyl chloroformate in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and fluorination .
Industrial Production Methods: Industrial production of 1-Fluoro-4-(trichloromethoxy)benzene may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and trichloromethoxy groups influence the reactivity and orientation of the substituents on the benzene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-(trichloromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine and trichloromethoxy groups influence the reactivity and orientation of the compound, affecting its interactions with other molecules and pathways .
Comparison with Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of a fluorine atom.
Bromobenzene: Contains a bromine atom instead of a fluorine atom.
Properties
IUPAC Name |
1-fluoro-4-(trichloromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBZPVVBGDMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(Cl)(Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611343 |
Source
|
Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-13-6 |
Source
|
Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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